molecular formula C12H23NO5 B2855065 2-{[({[(Tert-butoxy)carbonyl](ethyl)amino}oxy)carbonyl]oxy}-2-methylpropane CAS No. 146062-86-4

2-{[({[(Tert-butoxy)carbonyl](ethyl)amino}oxy)carbonyl]oxy}-2-methylpropane

Cat. No.: B2855065
CAS No.: 146062-86-4
M. Wt: 261.318
InChI Key: ZRYKCIVBDCFCBI-UHFFFAOYSA-N
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Description

2-{[({[(Tert-butoxy)carbonyl](ethyl)amino}oxy)carbonyl]oxy}-2-methylpropane is a useful research compound. Its molecular formula is C12H23NO5 and its molecular weight is 261.318. The purity is usually 95%.
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Biological Activity

The compound 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane , also known by its CAS number 146062-86-4, is a complex organic molecule with potential applications in pharmaceuticals and biochemistry. Its structure includes a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amino groups during reactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Chemical Formula : C12H23NO5
  • Molecular Weight : 253.32 g/mol
  • IUPAC Name : 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane
  • PubChem CID : 11065217

The biological activity of 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various metabolic enzymes. For example, derivatives of similar structures have been studied for their capacity to inhibit proteases and other enzymes involved in disease pathways.
  • Cell Signaling Modulation : Research indicates that compounds with similar functional groups can influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs), which play critical roles in cellular communication and response to external stimuli .
  • Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics or anti-infective agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Cell Signaling ModulationAffects GPCR pathways and other signaling cascades
AntimicrobialPotential activity against various pathogens

Case Study: Antimicrobial Properties

In a comparative study, derivatives of 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane were tested against a range of bacterial strains. The results indicated that certain modifications to the tert-butoxy group enhanced the compound's efficacy against Gram-positive bacteria, suggesting a structure-activity relationship that could guide future drug development efforts.

Mechanistic Insights

Computational studies have provided insights into the interaction of this compound with target proteins. Molecular docking simulations revealed that the compound can effectively bind to active sites of enzymes involved in metabolic pathways, potentially leading to reduced enzyme activity and altered cellular metabolism .

Safety and Toxicology

While specific safety data for 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane is limited, compounds with similar structures have demonstrated varying degrees of toxicity depending on their concentration and exposure routes. Standard safety precautions should be observed when handling this compound in laboratory settings.

Properties

IUPAC Name

tert-butyl [ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-8-13(9(14)16-11(2,3)4)18-10(15)17-12(5,6)7/h8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYKCIVBDCFCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)OC(C)(C)C)OC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.